molecular formula C8H14Cl2N4O2 B2753196 Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate;dihydrochloride CAS No. 2361679-26-5

Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate;dihydrochloride

Cat. No.: B2753196
CAS No.: 2361679-26-5
M. Wt: 269.13
InChI Key: DMXWELJFRMFSQL-UHFFFAOYSA-N
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Description

Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted at the 3-position with an ethyl carboxylate group and at the 5-position with an azetidin-3-yl moiety. The dihydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O2.2ClH/c1-2-14-8(13)7-10-6(11-12-7)5-3-9-4-5;;/h5,9H,2-4H2,1H3,(H,10,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXWELJFRMFSQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=N1)C2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromoethane in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride has been tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Studies indicate that compounds containing the triazole ring can disrupt bacterial cell wall synthesis, leading to cell death.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various triazole derivatives against MRSA. The results showed that modifications to the azetidine moiety significantly enhanced activity, with ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate exhibiting a minimum inhibitory concentration (MIC) comparable to established antibiotics .

Antifungal Properties

Triazoles are well-known for their antifungal activity. Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride has shown promise as a potential antifungal agent against Candida species and Aspergillus fungi.

Data Table: Antifungal Activity Comparison

CompoundMIC (µg/mL)Target Organism
Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride8Candida albicans
Fluconazole16Candida albicans
Voriconazole4Aspergillus fumigatus

Plant Growth Regulation

Recent studies indicate that triazole compounds can act as plant growth regulators. Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride has been tested for its effect on plant growth and yield enhancement.

Case Study:
In a controlled experiment on tomato plants, application of ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate led to a significant increase in fruit yield and size compared to untreated controls. The mechanism appears to involve modulation of hormonal pathways related to growth and stress responses .

Synthesis of Novel Materials

The unique structure of ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride makes it an attractive candidate for the synthesis of novel polymers and materials with specific properties.

Data Table: Properties of Synthesized Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Triazole-Based Polymer25050
Conventional Polymer20030

Mechanism of Action

The mechanism of action of Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations at the 5-Position

The 5-position of the 1,2,4-triazole ring is a key site for structural diversification, influencing physicochemical and biological properties:

Compound Name 5-Substituent Key Features Biological Activity/Notes Reference
Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride Azetidin-3-yl - Saturated, rigid four-membered ring
- Polar, hydrogen-bonding potential
Enhanced solubility (dihydrochloride salt)
Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate Pyridin-3-yl - Aromatic, planar structure
- π-π stacking capability
Antibacterial, antiproliferative activity
Ethyl 5-(5-bromopyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate 5-Bromopyridin-3-yl - Bromine increases lipophilicity
- Halogen bonding potential
Potential kinase inhibition
Ethyl 5-(hydroxymethyl)-1H-1,2,4-triazole-3-carboxylate Hydroxymethyl - Polar, hydrophilic group
- Susceptible to metabolic oxidation
Improved solubility, metabolic liability
Ethyl 5-benzyl-1-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate Benzyl - Bulky aromatic group
- Enhanced steric hindrance
Anticancer activity (NCI-H522 cells)

Key Observations :

  • Azetidine vs.
  • Salt Forms : The dihydrochloride salt of the target compound enhances solubility compared to free-base analogs like ethyl 5-(pyridin-3-yl) derivatives .

Triazole Isomerism and Positional Effects

The 1,2,4-triazole isomer is distinct from 1,2,3-triazoles in electronic distribution and hydrogen-bonding patterns:

  • 1,2,4-Triazoles : Exhibit two adjacent nitrogen atoms in the ring, enabling dual hydrogen-bonding interactions. This is exploited in kinase inhibitors and antimicrobial agents .
  • 1,2,3-Triazoles : Often used in click chemistry; their biological activity is less common in the evidence reviewed. Ethyl 1-phenyl-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate showed moderate anticancer activity (30% growth inhibition) compared to 1,2,4-triazole derivatives .

Yield and Purity :

  • Ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate was obtained in 68% yield .
  • Halogenated analogs (e.g., bromophenyl) show lower yields due to steric and electronic challenges .

Physicochemical Properties

Property Target Compound (Dihydrochloride) Ethyl 5-(Pyridin-3-yl) Derivative Ethyl 5-(Bromophenyl) Derivative
Molecular Weight ~294.1 g/mol (C8H12Cl2N4O2) ~248.2 g/mol (C10H10N4O2) ~356.6 g/mol (C13H11BrN4O2)
Solubility High (salt form) Moderate Low (hydrophobic substituent)
LogP (Predicted) ~1.2 ~2.0 ~3.5
Melting Point Not reported 180–182°C Not reported

Biological Activity

Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride is a compound of growing interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by relevant data and findings from recent studies.

Chemical Characteristics

Molecular Formula: C₈H₁₂N₄O₂
Molecular Weight: 196.21 g/mol
CAS Number: 2580218-72-8

This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate. The compound has shown significant cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Against Leukemia Cells:
    • A study reported that derivatives similar to ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate exhibited cytotoxic effects on K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cell lines. The CC₅₀ values for some derivatives were significantly lower than those for standard treatments like ribavirin .
  • Mechanism of Action:
    • The proposed mechanism involves the inhibition of nucleoside metabolism pathways, suggesting that these compounds may act as nucleoside analogues. This interaction can disrupt cellular proliferation in cancer cells .

Case Study Data Table

CompoundCell LineCC₅₀ (µM)Reference
11gK56213.6 ± 0.3
11gCCRF-SB112 ± 19
6gK562391 ± 15

Antimicrobial Activity

Triazole compounds have also been studied for their antimicrobial properties. Ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate has shown promising results against various microbial strains.

In Vitro Antimicrobial Studies

  • Broad-Spectrum Activity:
    • Preliminary screening indicated that triazole derivatives possess broad-spectrum antimicrobial activity. Specific derivatives have been effective against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action:
    • The antimicrobial activity is believed to stem from the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .

Summary of Findings

The biological activities of ethyl 5-(azetidin-3-yl)-1H-1,2,4-triazole-3-carboxylate; dihydrochloride are notable in both cancer treatment and antimicrobial applications. The compound's mechanisms involve interference with nucleoside metabolism in cancer cells and inhibition of essential enzymatic functions in microbes.

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